[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451820
InChI: InChI=1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)11-12-8-6-7-9-18(12)13(19)10-16/h12H,5-11,16H2,1-4H3
SMILES: CCN(CC1CCCCN1C(=O)CN)C(=O)OC(C)(C)C
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13451820

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)11-12-8-6-7-9-18(12)13(19)10-16/h12H,5-11,16H2,1-4H3
Standard InChI Key GRORILYWXIXELV-UHFFFAOYSA-N
SMILES CCN(CC1CCCCN1C(=O)CN)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC1CCCCN1C(=O)CN)C(=O)OC(C)(C)C

Introduction

The compound "[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester" is a synthetic chemical entity with potential applications in medicinal chemistry and drug design. It belongs to the family of carbamate derivatives, which are known for their diverse biological activities. This article explores its chemical structure, properties, synthesis, and potential applications.

Structural Features

3.1. 2D Structure
The molecule features:

  • A central piperidine ring.

  • Substituents including an aminoacetyl group and a tert-butyl carbamate group.

3.2. 3D Conformer
Interactive models show the spatial arrangement of functional groups, highlighting steric hindrance around the bulky tert-butyl group .

Synthesis

The synthesis of "[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester" typically involves:

  • Starting Materials: Piperidine derivatives and tert-butyl chloroformate.

  • Reaction Steps:

    • Aminoacetylation of the piperidine ring using acetyl chloride or similar reagents.

    • Carbamate formation via reaction with tert-butyl chloroformate.

    • Final ethylation to introduce the ethyl group on the carbamate nitrogen atom.

This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Applications

Carbamate derivatives, such as this compound, are widely studied for their pharmacological properties:

  • Medicinal Chemistry:

    • Potential use as enzyme inhibitors due to the carbamate moiety's ability to form reversible covalent bonds with target enzymes.

    • Possible application in central nervous system (CNS) drugs because of the piperidine scaffold's known bioactivity.

  • Drug Design:

    • The compound's amphiphilic nature may facilitate membrane permeability, making it suitable for oral drug formulations.

  • Biological Studies:

    • Its structure suggests potential as a ligand in receptor-binding studies.

Comparative Analysis

Feature[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl esterSimilar Carbamates
Molecular Weight299.41 g/molVaries (200–400 g/mol)
Functional GroupsPiperidine, aminoacetyl, tert-butyl carbamateCarbamate, aromatic rings
ApplicationsEnzyme inhibition, CNS activityPesticides, pharmaceuticals

Future Directions

Research into "[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester" could focus on:

  • Pharmacokinetics: Determining its absorption, distribution, metabolism, and excretion profiles.

  • Toxicology: Evaluating safety for potential therapeutic use.

  • Biological Targeting: Investigating interactions with specific enzymes or receptors.

This compound exemplifies the versatility of carbamates in chemical and pharmaceutical research, warranting further exploration into its properties and applications.

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